Chloromethyl morpholine-4-carboxylate

CAS No.: 93765-68-5

Cat. No.: VC7899904

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93765-68-5 |

|---|---|

| Molecular Formula | C6H10ClNO3 |

| Molecular Weight | 179.6 g/mol |

| IUPAC Name | chloromethyl morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 |

| Standard InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)OCCl |

| Canonical SMILES | C1COCCN1C(=O)OCCl |

Introduction

Structural Characteristics and Molecular Identity

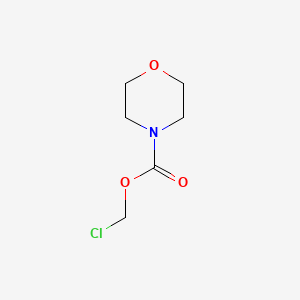

Chloromethyl morpholine-4-carboxylate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a chloromethyl (-CH₂Cl) group and a carboxylate ester (-COO⁻) at the 4-position. Key structural identifiers include:

The compound’s stereochemistry and conformational flexibility arise from the morpholine ring, which adopts a chair-like configuration, minimizing steric strain. The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitutions, while the ester moiety offers sites for hydrolysis or reduction .

| Property | Value (Predicted) | Source |

|---|---|---|

| Boiling Point | 253.7 ± 35.0 °C | |

| Density | 1.305 ± 0.06 g/cm³ | |

| pKa | -1.86 ± 0.20 | |

| Predicted CCS (Ų, [M+H]+) | 133.9 |

The low pKa indicates strong acidity at the ester’s α-hydrogen, suggesting susceptibility to base-catalyzed hydrolysis. The compound’s polarity, inferred from its collision cross-section (CCS), aligns with morpholine derivatives, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for chloromethyl morpholine-4-carboxylate are scarce, analogous morpholine esters are typically synthesized via:

-

Esterification: Reaction of morpholine-4-carboxylic acid with chloromethyl chlorides in the presence of a base (e.g., triethylamine) .

-

Ring-Closing Strategies: Cyclization of β-chloroethylamine derivatives with carbonyl compounds, though this route is less common for chloromethyl-substituted analogs .

Reactive Pathways

The compound’s reactivity is dominated by two functional groups:

-

Chloromethyl Group: Participates in Sₙ2 substitutions with nucleophiles (e.g., amines, thiols), forming secondary amines or sulfides.

-

Carboxylate Ester: Undergoes hydrolysis under acidic or basic conditions to yield morpholine-4-carboxylic acid or its salts .

Applications in Scientific Research

Organic Synthesis

Chloromethyl morpholine-4-carboxylate acts as a bifunctional building block:

-

Nucleophilic Substitutions: The chloromethyl group facilitates the introduction of alkyl chains into heterocycles, aiding the synthesis of complex ligands or catalysts.

-

Ester Transformations: Reduction with LiAlH₄ produces hydroxymethyl morpholine derivatives, intermediates in pharmaceutical synthesis .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Morpholine-4-carboxylic acid | Lacks chloromethyl group | Less electrophilic |

| tert-Butyl morpholine-4-carboxylate | Bulkier ester group | Slower hydrolysis kinetics |

The chloromethyl substituent distinguishes this compound through enhanced electrophilicity, enabling diverse derivatization pathways unmatched by non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume